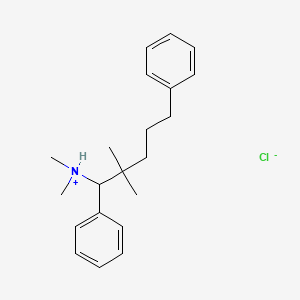
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride is a synthetic organic compound that belongs to the class of tertiary amines It is characterized by the presence of two phenyl groups, two methyl groups, and a dimethylamino group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pentane Backbone: The synthesis begins with the preparation of the pentane backbone, which can be achieved through the alkylation of a suitable precursor such as 1,5-dibromopentane with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl groups.
Introduction of Methyl Groups: The next step involves the introduction of the methyl groups at the 2-position of the pentane backbone. This can be accomplished through a Friedel-Crafts alkylation reaction using methyl chloride and aluminum chloride as the catalyst.
Formation of the Dimethylamino Group: The final step is the introduction of the dimethylamino group. This can be achieved through the reaction of the intermediate compound with dimethylamine in the presence of a suitable base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated control systems, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the dimethylamino group allows it to interact with biological membranes and proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-2,2-dimethyl-1-aminopentane: Similar structure but lacks the dimethylamino group.
1,5-Diphenyl-2,2-dimethyl-1-methylaminopentane: Similar structure but has a methylamino group instead of a dimethylamino group.
1,5-Diphenyl-2,2-dimethyl-1-ethylaminopentane: Similar structure but has an ethylamino group instead of a dimethylamino group.
Uniqueness
1,5-Diphenyl-2,2-dimethyl-1-dimethylaminopentane hydrochloride is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets and provides distinct reactivity compared to similar compounds.
Properties
CAS No. |
4220-01-3 |
|---|---|
Molecular Formula |
C21H30ClN |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
(2,2-dimethyl-1,5-diphenylpentyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29N.ClH/c1-21(2,17-11-14-18-12-7-5-8-13-18)20(22(3)4)19-15-9-6-10-16-19;/h5-10,12-13,15-16,20H,11,14,17H2,1-4H3;1H |
InChI Key |
LLAOSTBDHPICKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC1=CC=CC=C1)C(C2=CC=CC=C2)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















